molecular formula C9H8O2 B1209195 Homophthalaldehyde CAS No. 25705-34-4

Homophthalaldehyde

Cat. No.: B1209195
CAS No.: 25705-34-4
M. Wt: 148.16 g/mol
InChI Key: LKGNPIZAOBMSOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Homophthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(2-hydroxyethyl)benzaldehyde. This reaction typically uses oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions. Another method involves the Friedel-Crafts acylation of benzene with glyoxylic acid, followed by decarboxylation.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of 2-(2-hydroxyethyl)benzaldehyde using metal catalysts such as palladium or platinum. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Homophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form phthalic acid derivatives.

    Reduction: Reduction of this compound typically yields 2-(2-hydroxyethyl)benzyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like ammonia (NH₃) or hydrazine (N₂H₄) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Phthalic acid derivatives.

    Reduction: 2-(2-hydroxyethyl)benzyl alcohol.

    Substitution: Imines or hydrazones.

Scientific Research Applications

Homophthalaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: this compound is employed in the study of enzyme mechanisms and as a fluorescent probe for detecting amines and thiols.

    Industry: this compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of homophthalaldehyde involves its reactivity with nucleophiles. The aldehyde and ketone groups can form Schiff bases with primary amines, which are useful in biochemical assays. Additionally, its ability to form fluorescent derivatives makes it valuable in analytical chemistry for detecting specific biomolecules.

Comparison with Similar Compounds

Homophthalaldehyde is similar to other benzaldehyde derivatives such as phthalaldehyde and terephthalaldehyde. its unique structure, with both an aldehyde and a ketone group, provides distinct reactivity and applications. Unlike phthalaldehyde, which is primarily used as a disinfectant, this compound’s dual functionality allows for more diverse chemical transformations and applications in various fields.

List of Similar Compounds

    Phthalaldehyde (C₆H₄(CHO)₂): Used as a disinfectant and in amino acid analysis.

    Terephthalaldehyde (C₆H₄(CHO)₂): Used in polymer production and as a chemical intermediate.

    Benzaldehyde (C₆H₅CHO): Commonly used in flavorings, fragrances, and as a precursor in organic synthesis.

Properties

IUPAC Name

2-(2-oxoethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNPIZAOBMSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180398
Record name Homophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25705-34-4
Record name Homophthalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025705344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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